An In-depth Technical Guide to tri-GalNAc-COOH: Structure, Properties, and Applications
An In-depth Technical Guide to tri-GalNAc-COOH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trivalent N-acetylgalactosamine carboxylic acid (tri-GalNAc-COOH) ligand, a critical component in the targeted delivery of therapeutics to hepatocytes. We will delve into its chemical structure, physicochemical properties, and its pivotal role in engaging the asialoglycoprotein receptor (ASGPR) for enhanced drug efficacy. This document also outlines detailed experimental protocols for its characterization and evaluation.
Core Concepts: Structure and Chemical Identity
Tri-GalNAc-COOH is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. Its structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a scaffold, connected via a polyethylene glycol (PEG) linker to a terminal carboxylic acid group. This carboxylic acid serves as a versatile handle for conjugation to a variety of therapeutic modalities, including small molecules, peptides, and oligonucleotides.
Below is a table summarizing the key identifiers and properties of tri-GalNAc-COOH.
| Property | Value |
| Molecular Formula | C₇₅H₁₃₄N₁₀O₃₅ |
| Molecular Weight | 1735.91 g/mol [1][2][3] |
| CAS Number | 1953146-81-0[1][2][4][5] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥90% to >99% (as determined by HPLC)[2][4] |
Physicochemical Properties
The chemical properties of tri-GalNAc-COOH are crucial for its handling, conjugation, and biological activity.
| Property | Description | Data |
| Solubility | tri-GalNAc-COOH exhibits good solubility in aqueous solutions and polar organic solvents. | Soluble to 50 mM in water.[4] Soluble in DMSO (up to 250 mg/mL with sonication).[6] |
| Stability & Storage | The compound is stable under recommended storage conditions. | Store at -20°C for long-term stability.[4][5] Can be shipped at ambient temperature.[5] |
| pKa | The acidity of the terminal carboxylic acid is important for its reactivity in conjugation reactions. | The pKa of a carboxylic acid on a PEG linker is typically in the range of 4-5.[4] |
| Reactivity | The primary reactive site is the terminal carboxylic acid, which can be activated for conjugation to primary amines. The GalNAc moieties themselves possess hydroxyl groups, with the anomeric hydroxyl group being a key site for glycosidic bond formation. | The anomeric hydroxyl group of N-acetylgalactosamine is a reactive site for forming O-glycosidic bonds.[1][5] |
Biological Function and Signaling Pathway
The biological activity of tri-GalNAc-COOH is centered on its high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes. This interaction triggers receptor-mediated endocytosis, a highly efficient mechanism for internalizing the conjugated therapeutic cargo.
ASGPR-Mediated Endocytosis Pathway
The binding of a tri-GalNAc-conjugated molecule to the ASGPR initiates a clathrin-mediated endocytosis process. The key steps are outlined below:
Experimental Protocols
This section provides detailed methodologies for the characterization and functional assessment of tri-GalNAc-COOH and its conjugates.
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for tri-GalNAc-COOH is often proprietary, the general approach involves the assembly of the triantennary GalNAc cluster on a scaffold, followed by the attachment of the PEG linker and the terminal carboxylic acid.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
This protocol outlines a general method for the purification of tri-GalNAc-COOH or its conjugates.
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Column: A C18 stationary phase column is typically used.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 260 nm.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for purity by analytical HPLC and mass spectrometry.
-
Post-Purification: Pool pure fractions and lyophilize to obtain the final product.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR are used to confirm the chemical structure of tri-GalNAc-COOH. Key expected signals include those from the acetamido groups of the GalNAc residues, the methylene groups of the PEG linker, and the sugar ring protons.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final compound.
ASGPR Binding Assay
A competitive fluorescence polarization (FP) assay is a common method to determine the binding affinity of tri-GalNAc-COOH or its conjugates to the ASGPR.
Experimental Workflow:
Detailed Protocol:
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Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled tri-GalNAc tracer (e.g., with Cy5 or FITC).
-
Prepare a stock solution of unlabeled tri-GalNAc-COOH in the same buffer.
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Prepare a solution of purified ASGPR (or liver membrane preparations containing ASGPR) in a suitable binding buffer (e.g., PBS with Ca2+ and Mg2+).
-
-
Assay Setup:
-
In a low-volume, black 384-well plate, add the ASGPR solution to all wells.
-
Add the fluorescent tracer to all wells at a final concentration below its Kd.
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Add serial dilutions of the unlabeled tri-GalNAc-COOH to the competition wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of competitor (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
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Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
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Data Analysis:
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Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
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Cellular Uptake Assay
Confocal microscopy can be used to visualize and quantify the uptake of fluorescently labeled tri-GalNAc conjugates into hepatocyte cell lines (e.g., HepG2).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Seed HepG2 cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Culture the cells in complete medium at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Treatment:
-
Prepare a solution of the fluorescently labeled tri-GalNAc conjugate in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and replace it with the medium containing the labeled conjugate.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C.
-
-
Sample Preparation for Imaging:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound conjugate.
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Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS and mount the coverslips with an anti-fade mounting medium.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and DAPI.
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Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the conjugate within the cells. Define regions of interest (ROIs) based on the cell boundaries (e.g., from a brightfield or differential interference contrast image) and measure the fluorescence intensity within these ROIs.
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Normalize the fluorescence intensity to the cell number or area to compare uptake across different conditions and time points.
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Conclusion
tri-GalNAc-COOH is a powerful and versatile tool for the targeted delivery of therapeutics to the liver. Its well-defined chemical structure and high affinity for the asialoglycoprotein receptor enable efficient and specific uptake by hepatocytes. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of tri-GalNAc-based conjugates, facilitating their development for a wide range of research and therapeutic applications.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
